molecular formula C19H15ClN4S B3485583 4-({[4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile

4-({[4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile

Cat. No. B3485583
M. Wt: 366.9 g/mol
InChI Key: RRLSTGQRXKDYIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({[4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 4-({[4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile is not fully understood. However, it is believed that the compound acts by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes.
Biochemical and Physiological Effects:
The compound has been shown to have significant biochemical and physiological effects on fungal cells. It inhibits the growth of various fungal species and disrupts the cell membrane integrity, leading to cell death. The compound has also been shown to have low toxicity towards mammalian cells, making it a potential candidate for the development of new antifungal drugs.

Advantages and Limitations for Lab Experiments

The compound has several advantages for lab experiments, including its high potency against fungal cells, low toxicity towards mammalian cells, and ease of synthesis. However, the compound also has some limitations, including its limited solubility in water and its potential to cause environmental toxicity.

Future Directions

There are several future directions for the research and development of 4-({[4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile. Some of the potential future directions include the development of new derivatives of the compound with improved properties, the investigation of the compound's potential use in the treatment of other fungal infections, and the development of new methods for the synthesis of the compound.
Conclusion:
In conclusion, this compound is a novel compound with significant potential applications in various fields. The compound has been extensively studied for its potential use as an antifungal agent, and its mechanism of action and biochemical and physiological effects have been well documented. Despite some limitations, the compound has several advantages for lab experiments, and there are several future directions for its research and development.

Scientific Research Applications

The compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, the compound has shown promising results as an antifungal agent and has been studied for its potential use in the treatment of various fungal infections. In material science, the compound has been studied for its potential use in the synthesis of novel materials with unique properties. In agriculture, the compound has been studied for its potential use as a fungicide to control various plant diseases.

properties

IUPAC Name

4-[[5-(2-chlorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4S/c1-2-11-24-18(16-5-3-4-6-17(16)20)22-23-19(24)25-13-15-9-7-14(12-21)8-10-15/h2-10H,1,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRLSTGQRXKDYIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC2=CC=C(C=C2)C#N)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-({[4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile
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4-({[4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile
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4-({[4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile
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4-({[4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile

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